1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-ol
Description
Properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-17-13-5-4-11(14)7-10(13)8-15-6-2-3-12(16)9-15/h4-5,7,12,16H,2-3,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUSEAUTVVPIJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCCC(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzyl chloride and piperidin-3-ol.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 5-bromo-2-methoxybenzyl chloride is added to a solution of piperidin-3-ol and potassium carbonate in DMF. The mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Substitution Reactions Involving the Bromine Atom
The bromine atom on the aromatic ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is critical for introducing new functional groups or modifying the aromatic system.
Reactions of the Piperidine Hydroxyl Group
The secondary alcohol on the piperidine ring participates in oxidation and protection-deprotection strategies.
Modification of the Methoxy Group
The methoxy group on the aromatic ring can be demethylated or further functionalized.
| Reaction Type | Reagents/Conditions | Major Products | Key Observations |
|---|---|---|---|
| Demethylation | BBr₃, DCM, −78°C | 1-[(5-Bromo-2-hydroxyphenyl)methyl]piperidin-3-ol | Quantitative conversion to phenol; sensitive to over-reaction. |
| Nitration | HNO₃, H₂SO₄, 0°C | 1-[(5-Bromo-2-methoxy-3-nitrophenyl)methyl]piperidin-3-ol | Regioselective para-nitration relative to the methoxy group. |
Reduction of the Benzyl-Piperidine Moiety
The benzyl group and piperidine ring undergo hydrogenation or reductive amination.
Acid/Base-Mediated Rearrangements
The compound exhibits pH-dependent stability and rearrangements.
| Reaction Type | Reagents/Conditions | Major Products | Key Observations |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | Cleavage of the benzyl-piperidine bond | Forms 5-bromo-2-methoxybenzyl alcohol and piperidin-3-ol. |
| Base-Induced Elimination | NaOH, EtOH, Δ | Dehydration to form an alkene | Competes with oxidation under strong basic conditions. |
Photochemical and Thermal Reactions
Light and heat induce unique transformations.
Biological Derivatization
Enzymatic modifications highlight its potential in drug metabolism studies.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-ol serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various chemical transformations:
- Oxidation : Leading to the formation of ketones or carboxylic acids.
- Reduction : Producing alcohols or amines.
- Substitution : Allowing for the formation of various substituted derivatives depending on the nucleophile used.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Research indicates that it exhibits activity against various pathogens, suggesting its potential use in developing new antimicrobial agents.
- Antiviral Activity : Preliminary studies have shown promise in inhibiting viral replication, which could be beneficial in treating viral infections.
Medicine
This compound is being explored for therapeutic applications:
- Neurological Disorders : Its interaction with neurotransmitter systems positions it as a candidate for treating conditions such as depression and anxiety. Studies indicate that it may modulate dopamine and serotonin pathways, which are crucial in mood regulation.
- Potential Drug Development : The compound's unique structure allows for the exploration of new drug formulations targeting specific receptors involved in various diseases.
Industry
In industrial applications, this compound is utilized in:
- Development of Specialty Chemicals : Its unique properties make it suitable for producing advanced materials used in pharmaceuticals and agrochemicals.
Case Studies
Several case studies underscore the pharmacological potential of this compound:
- Dopamine Receptor Modulation : A study demonstrated that this compound acts selectively on D3 receptors with an EC50 value around 710 nM, suggesting reduced risk for side effects associated with broader-spectrum dopaminergic therapies.
- Impact on Mood Disorders : Investigations into its effects on serotonin pathways indicate potential therapeutic benefits for mood disorders, highlighting its role in alleviating symptoms of depression and anxiety.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidin-3-ol derivatives are structurally diverse, with variations in substituents impacting their physicochemical and biological properties. Below is a detailed comparison of 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-ol with structurally related compounds:
Table 1: Structural and Functional Comparison of Piperidin-3-ol Derivatives
Key Observations :
Substituent Effects: The bromo-methoxyphenyl group in the target compound introduces significant steric bulk and electron-withdrawing effects compared to simpler analogs like 1-(4-methoxybenzyl)piperidin-3-ol. This may enhance binding to hydrophobic targets (e.g., CNS receptors) .
Pharmacological Activity: BMS-690514 demonstrates the impact of complex substituents, where the pyrrolotriazine moiety and amino group confer anticancer activity via kinase inhibition . The phenoxyethoxyethyl chain in the anticonvulsant compound highlights the role of flexible alkyl-ether linkages in central nervous system (CNS) penetration.
Synthetic Routes :
- Analogs like 1-((4'-chloro-3-methylbiphenyl-2-yl)methyl)piperidine are synthesized via Suzuki-Miyaura cross-coupling , suggesting similar methodologies could apply to the target compound.
Physicochemical Properties :
- Crystalline forms of related compounds (e.g., in ) emphasize the importance of solid-state optimization for bioavailability, though data for the target compound are lacking.
Biological Activity
Introduction
1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-ol is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves a nucleophilic substitution reaction. The starting materials include 5-bromo-2-methoxybenzyl chloride and piperidin-3-ol, with potassium carbonate as a base in dimethylformamide (DMF) as the solvent. The reaction conditions require heating to facilitate the formation of the desired compound.
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Combine 5-bromo-2-methoxybenzyl chloride with piperidin-3-ol. |
| 2 | Add potassium carbonate in DMF. |
| 3 | Heat the mixture to promote nucleophilic substitution. |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, suggesting a potential application in treating infections. The minimum inhibitory concentration (MIC) values for this compound against common pathogens like Staphylococcus aureus and Escherichia coli indicate strong antibacterial properties .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly breast cancer MDA-MB-231 cells. At concentrations as low as 1 μM, morphological changes were observed, and caspase-3 activity was significantly enhanced at higher concentrations (10 μM), confirming its potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to bind to various receptors and enzymes, modulating their activity and leading to diverse biological effects. This includes inhibition of microtubule assembly, which is crucial for cell division and proliferation in cancer cells .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. The results showed that this compound had an MIC value of 0.0195 mg/mL against E. coli, demonstrating its strong antibacterial properties compared to other derivatives tested .
Study 2: Anticancer Potential
In another investigation focusing on breast cancer cells, the compound was shown to enhance apoptotic markers significantly. The study highlighted that at a concentration of 10 μM, it increased caspase activity by 1.33–1.57 times compared to control groups, indicating its potential role in cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-ol, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via reductive amination between 5-bromo-2-methoxybenzaldehyde and piperidin-3-ol, followed by purification using column chromatography. Intermediates should be characterized via -NMR and -NMR to confirm regioselectivity. For example, tert-butyl carbamate derivatives (e.g., (S)-tert-butyl (1-(5-bromo-2-methoxyphenyl)ethyl)carbamate) are useful for protecting amines during synthesis . Mass spectrometry (HRMS) and HPLC purity analysis (>98%) are critical for validating intermediates.
Q. How can the stereochemistry and crystal structure of this compound be resolved?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX software (e.g., SHELXL for refinement) to analyze crystallographic data. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. For chiral centers, compare experimental circular dichroism (CD) spectra with computational predictions (e.g., DFT-based simulations) .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs. For example, piperidin-3-ol derivatives have been evaluated in anticonvulsant models using isolated rat uterus assays or mouse ECG to assess adrenergic activity . Screen for kinase inhibition (e.g., sphingosine kinase 1) using fluorescence polarization assays, referencing selectivity ratios from compounds like RB-005 and RB-019 .
Advanced Research Questions
Q. How can conflicting bioactivity data between enantiomers be addressed?
- Methodological Answer : Resolve enantiomers via chiral chromatography (e.g., Chiralpak AD-H column) and test each isomer in parallel. For instance, in sphingosine kinase inhibitors, small structural changes (e.g., 3-OH vs. 4-OH piperidine) significantly alter selectivity . Use molecular docking (e.g., AutoDock Vina) to compare binding modes and validate with site-directed mutagenesis of target proteins.
Q. What experimental strategies mitigate challenges in crystallizing this compound?
- Methodological Answer : Optimize solvent systems (e.g., methanol/water gradients) and employ seeding techniques. If twinning occurs, use SHELXD for structure solution and refine with high-resolution data (<1.0 Å). For hygroscopic crystals, consider inert oil coating during data collection .
Q. How can environmental fate studies be designed to assess ecological risks?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL:
- Step 1 : Determine physicochemical properties (logP, pKa) via shake-flask or potentiometric methods.
- Step 2 : Evaluate biodegradation using OECD 301F (manometric respirometry).
- Step 3 : Assess bioaccumulation in model organisms (e.g., Daphnia magna) under OECD 305 guidelines .
Q. What computational tools reconcile discrepancies in structure-activity relationships (SAR)?
- Methodological Answer : Combine QSAR models (e.g., CoMFA) with molecular dynamics simulations to identify critical binding interactions. For example, in anticonvulsant analogs, the 5-bromo-2-methoxy group enhances lipophilicity, which can be quantified via partition coefficient (logD) measurements . Validate predictions with alanine scanning or free-energy perturbation (FEP) calculations.
Data Contradiction Analysis
Q. How should researchers resolve inconsistencies in reported IC₅₀ values across studies?
- Methodological Answer :
- Standardization : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays).
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-lab variability.
- Meta-Analysis : Use tools like ChemBL to aggregate data and apply statistical weighting for outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
